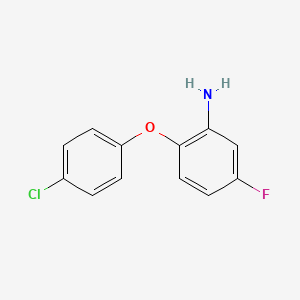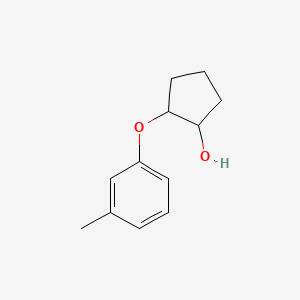
2-(3-Methylphenoxy)cyclopentan-1-ol
Overview
Description
“2-(3-Methylphenoxy)cyclopentan-1-ol” is a chemical compound with the molecular formula C12H16O2 . It is used in scientific research and development .
Molecular Structure Analysis
The molecular structure of “2-(3-Methylphenoxy)cyclopentan-1-ol” consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The exact structure and arrangement of these atoms could not be found in the available resources.Scientific Research Applications
Synthesis and Characterization of Cyclic Fatty Acids Research has been conducted on the synthesis of certain cyclic fatty acids, which include derivatives of cyclopentanes similar to 2-(3-Methylphenoxy)cyclopentan-1-ol. These studies involve Michael addition reactions and further conversions to alcohols and aldehydes, contributing to understanding the chemical properties and potential applications of such compounds in various industries (Vatèla, Sebedio, & Quéré, 1988).
Application in Fragrance Industry A compound structurally related to 2-(3-Methylphenoxy)cyclopentan-1-ol, specifically 3-methyl-2-(pentyloxy)-2-cyclopenten-1-one, has been reviewed for its use as a fragrance ingredient. This review provides insights into the properties and safety of such compounds in the fragrance industry (Scognamiglio, Jones, Letizia, & Api, 2012).
Potential in Hydrogen Storage Materials Studies on 3-methyl-1,2-BN-cyclopentane, a compound related to 2-(3-Methylphenoxy)cyclopentan-1-ol, indicate its potential as a hydrogen storage material. This research provides insights into the properties relevant to hydrogen storage applications, such as viscosity, thermal stability, and gas stream purity, which could be analogous to the properties of 2-(3-Methylphenoxy)cyclopentan-1-ol (Luo et al., 2013).
Use in Radical Reactions Cyclopentyl methyl ether (CPME), similar in structure to 2-(3-Methylphenoxy)cyclopentan-1-ol, has been evaluated as a solvent for radical reactions. This research explores the degradation of CPME under thermal radical conditions and its applicability in multi-step reactions, providing a framework for understanding the behavior of similar cyclopentane derivatives in radical reactions (Kobayashi et al., 2013).
properties
IUPAC Name |
2-(3-methylphenoxy)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-4-2-5-10(8-9)14-12-7-3-6-11(12)13/h2,4-5,8,11-13H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEDTHZIBSJUPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenoxy)cyclopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



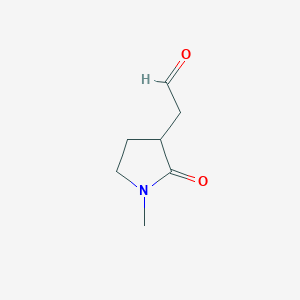
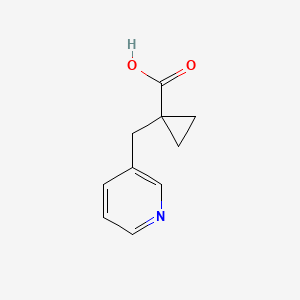
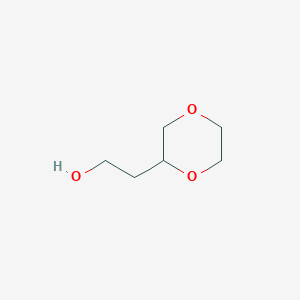
![Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3105047.png)

![2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride](/img/structure/B3105063.png)
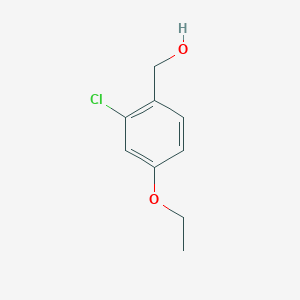
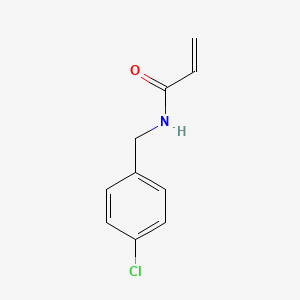
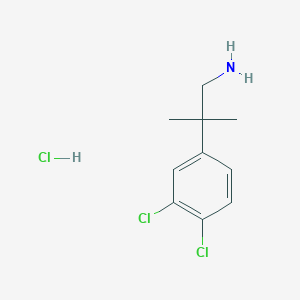

![3-Thia-8-azabicyclo[3.2.1]octane](/img/structure/B3105091.png)
![3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B3105094.png)
![2-[2-(2-Bromoethoxy)ethoxy]tetrahydro-2H-pyran](/img/structure/B3105099.png)
